![molecular formula C17H25N3O4 B5525502 4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)
4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is of interest due to its structural complexity and potential for biological activity. The compound features a 1,4-oxazepane ring, which is uncommon in synthetic chemistry and offers unique properties for exploration in various fields of science.
Synthesis Analysis
The synthesis of complex molecules like "4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol" often involves multi-step reactions, including cycloadditions and catalysis. For instance, gold(I)-catalyzed 1,3-dipolar cycloaddition reactions have been utilized for the synthesis of highly substituted pyrrolo[3,4-d][1,2]oxazepines, demonstrating the utility of catalysis in achieving complex molecular architectures (Zhang & Zhang, 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to "4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol" can be characterized using techniques like IR, 1H NMR, and liquid chromato-mass spectrometry. These methods provide insights into the compound's structure, including its stereochemistry and functional groups (Kharchenko et al., 2008).
Chemical Reactions and Properties
The compound's chemical reactivity is influenced by its oxazepane and oxazole rings. Cyclopropanation, cycloaddition, and various condensation reactions are pivotal in synthesizing and modifying such compounds. For example, chiral ruthenium(II)-bis(2-oxazolin-2-yl)pyridine complexes have been shown to catalyze asymmetric cyclopropanation of olefins, demonstrating the potential for selective synthesis and functionalization of complex molecules (Nishiyama et al., 1995).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystal structure, can be determined experimentally. The crystal structure analysis, for example, can reveal polymorphism and molecular conformations, essential for understanding the compound's stability and reactivity (Shishkina et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, nucleophilicity/electrophilicity, and redox potential, are crucial for predicting the compound's behavior in various chemical environments. These properties can be explored through theoretical calculations and experimental studies, providing insights into the compound's reactivity and potential applications in synthesis and material science (Halim & Ibrahim, 2022).
Scientific Research Applications
Organic Synthesis and Catalysis
Research in organic synthesis often explores the synthesis of complex molecules like pyrroles, oxazoles, and oxazepines, which are core structures in many biologically active compounds. For instance, the design and synthesis of pyrrolotriazepine derivatives involve converting pyrrole derivatives with carbonyl groups into more complex heterocyclic systems, which can serve as building blocks for further chemical transformations (Menges et al., 2013). Similarly, stereoselective synthesis and atropisomerism studies in pyridyl-pyridinio tetrahydropyridines highlight the intricate interplay between structure and reactivity, providing valuable insights for the synthesis of chiral molecules (Shestopalov et al., 1993).
Medicinal Chemistry and Drug Design
Heterocyclic compounds like oxazoles and pyrrolidines are prevalent in drug molecules due to their diverse pharmacological activities. Studies on the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation reveal the potential of these methodologies in creating pharmacologically relevant structures (Bacchi et al., 2005). Furthermore, the development of chiral ruthenium(II)-bis(oxazolin-2-yl)pyridine complexes for asymmetric catalytic processes underscores the importance of chirality in medicinal chemistry, offering avenues for the synthesis of enantioenriched drug candidates (Nishiyama et al., 1995).
Materials Science
The electrical and optical properties of heterocyclic compounds find applications in materials science, particularly in conducting polymers and organic electronics. For example, the synthesis of poly[bis(pyrrol-2-yl)arylenes] from low oxidation potential monomers illustrates the potential of heterocyclic compounds in creating conducting polymers with desirable electronic properties (Sotzing et al., 1996).
Future Directions
properties
IUPAC Name |
(5-cyclopropyl-1,3-oxazol-4-yl)-[6-hydroxy-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c21-16(14-15(13-3-4-13)24-12-18-14)20-7-8-23-11-17(22,10-20)9-19-5-1-2-6-19/h12-13,22H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOKWPCJKWYEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2(CN(CCOC2)C(=O)C3=C(OC=N3)C4CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

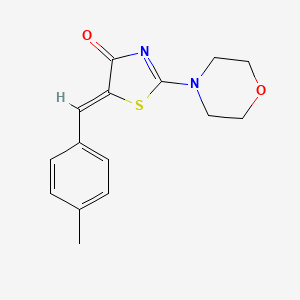
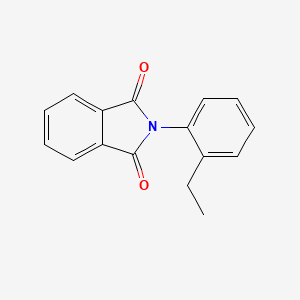
![N'-[4-(diethylamino)benzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B5525450.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5525454.png)
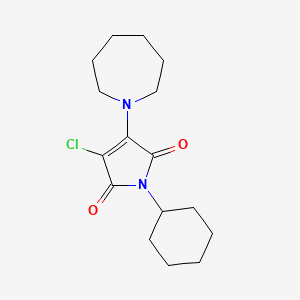
![7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-2-(3-methoxypropanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5525460.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)
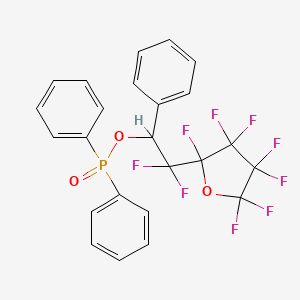
![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)
![3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)
![methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)
![N-(2-chlorobenzyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5525508.png)
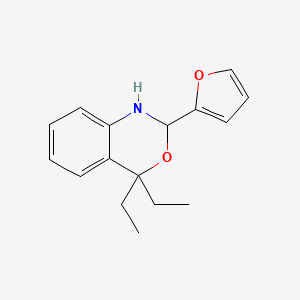
![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)